molecular formula C54H94O35 B8023832 Methyl-b-cyclodextrin

Methyl-b-cyclodextrin

Cat. No. B8023832
M. Wt: 1303.3 g/mol
InChI Key: YZOUYRAONFXZSI-SBHWVFSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-b-cyclodextrin is a useful research compound. Its molecular formula is C54H94O35 and its molecular weight is 1303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-b-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-b-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methyl-β-cyclodextrin enhances bioremediation and detoxification of soils contaminated with transformer oil, increasing the bioavailability of pollutants and activity of indigenous microorganisms (Molnár et al., 2005).

  • It is used in polymer synthesis, specifically in the free radical copolymerization of hydrophobic monomers with N-isopropylacrylamide in aqueous medium (Casper, Glöckner, & Ritter, 2000).

  • Methyl-β-cyclodextrin is involved in the endocytosis of fluorescent cyclodextrins by intestinal Caco-2 cells, playing a role in drug delivery, especially in enhancing the cellular uptake of drugs like paclitaxel (Réti-Nagy et al., 2015).

  • It has been studied for its effect on the photocatalytic degradation of methyl orange in aqueous solutions in the presence of titanium dioxide (Bardadym et al., 2021).

  • Methyl-β-cyclodextrin is used for manipulating cellular cholesterol content, proving effective in cholesterol depletion and delivery in tissue culture cells (Christian et al., 1997).

  • It serves in medical and non-medical systems, especially due to its water solubility and unique amphiphilic property in water and organic solvents (Kimura et al., 2019).

  • Its solubility-enhancing capabilities are utilized in pharmaceutical formulations, significantly enhancing the solubility of poorly soluble or practically insoluble compounds (Szejtli, 1984).

  • The number and types of substituents in methyl-β-cyclodextrins are studied for their effect on solubilizing power for various compounds (Fenyvesi et al., 2014).

  • Methyl-β-cyclodextrins improve the production of plant bioactive compounds in plant cell cultures, enhancing the production of secondary metabolites with beneficial properties for human health (Almagro & Pedreño, 2020).

  • It is used to form solid-state inclusion complexes with drugs like β-lapachone to improve water solubility and drug delivery efficiency (Cunha-Filho et al., 2007).

properties

IUPAC Name

(1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUYRAONFXZSI-SBHWVFSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OC)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-b-cyclodextrin

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